molecular formula C10H10ClNO B6612458 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 72503-31-2

7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B6612458
CAS RN: 72503-31-2
M. Wt: 195.64 g/mol
InChI Key: NGELGMZYNYJJOG-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (7-chloro-1-MTQ) is a synthetic organic compound belonging to the class of quinolones. It has a wide range of applications in the fields of biochemistry, physiology and medicine. 7-chloro-1-MTQ has been used in various scientific studies for its unique biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-chloro-1-MTQ.

Scientific Research Applications

7-chloro-1-MTQ has been widely used in scientific research due to its unique biochemical and physiological effects. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics, drug metabolism, and drug delivery. 7-chloro-1-MTQ has also been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of various drugs on the cardiovascular system. In addition, 7-chloro-1-MTQ has been used in studies of the effects of various drugs on the immune system.

Mechanism of Action

7-chloro-1-MTQ acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. 7-chloro-1-MTQ also binds to certain proteins and modulates their activity. In addition, 7-chloro-1-MTQ has been shown to interact with certain neurotransmitters in the brain, resulting in changes in behavior and cognition.
Biochemical and Physiological Effects
7-chloro-1-MTQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, 7-chloro-1-MTQ has been shown to modulate the activity of certain proteins and to interact with certain neurotransmitters in the brain. These effects have been shown to result in changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

7-chloro-1-MTQ has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in biochemistry, physiology and medicine. In addition, 7-chloro-1-MTQ has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, 7-chloro-1-MTQ has some limitations for use in laboratory experiments. It is a relatively unstable compound, and its effects on the body can be unpredictable. In addition, 7-chloro-1-MTQ has been shown to have some toxic effects on the body, and it should be used with caution.

Future Directions

There are numerous potential future directions for research involving 7-chloro-1-MTQ. It could be used to study the effects of various drugs on the body, as well as the effects of various drugs on the central nervous system, cardiovascular system and immune system. In addition, it could be used to study the structure and function of proteins, as well as enzyme kinetics and drug metabolism. Furthermore, 7-chloro-1-MTQ could be used to study the effects of various drugs on behavior and cognition. Finally, 7-chloro-1-MTQ could be used to develop new drugs and drug delivery systems.

Synthesis Methods

7-chloro-1-MTQ can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a halogenating agent such as bromine or chlorine, followed by a reaction with a base such as potassium carbonate. This reaction results in the formation of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The final step involves the purification of the product using column chromatography.

properties

IUPAC Name

7-chloro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGELGMZYNYJJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

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